Benzene, (2,2-dimethyl-1-methylenepropyl)-
Overview
Description
It is a derivative of styrene, where the vinyl group is substituted with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene, (2,2-dimethyl-1-methylenepropyl)- can be synthesized through several methods. One common approach involves the alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a Friedel-Crafts alkylation mechanism, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Benzene, (2,2-dimethyl-1-methylenepropyl)- often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Benzene, (2,2-dimethyl-1-methylenepropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of tert-butylbenzene carboxylic acid.
Reduction: Formation of tert-butylbenzene.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Benzene, (2,2-dimethyl-1-methylenepropyl)- has several applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to produce specialty polymers with unique properties.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Benzene, (2,2-dimethyl-1-methylenepropyl)- involves its interaction with various molecular targets and pathways. In polymerization reactions, the compound acts as a monomer that undergoes radical or ionic polymerization to form polymers. In biological systems, it may interact with enzymes and receptors, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Styrene: The parent compound of Benzene, (2,2-dimethyl-1-methylenepropyl)-, used extensively in the production of polystyrene.
tert-Butylbenzene: A related compound with a tert-butyl group attached to the benzene ring, used as a solvent and intermediate in organic synthesis.
α-Methylstyrene: Similar in structure but with a methyl group instead of a tert-butyl group, used in the production of resins and plastics.
Uniqueness
Benzene, (2,2-dimethyl-1-methylenepropyl)- is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This makes it valuable in applications requiring specific chemical properties .
Properties
IUPAC Name |
3,3-dimethylbut-1-en-2-ylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-10(12(2,3)4)11-8-6-5-7-9-11/h5-9H,1H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHQXSRIBZMCSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205314 | |
Record name | Benzene, (2,2-dimethyl-1-methylenepropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5676-29-9 | |
Record name | Benzene, (2,2-dimethyl-1-methylenepropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005676299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, (2,2-dimethyl-1-methylenepropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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